molecular formula C13H18N2O2S B8108894 [(5aR,9aS)-3,5,5a,6,7,8,9,9a-octahydro-2H-pyrido[4,3-f][1,4]oxazepin-4-yl]-thiophen-3-ylmethanone

[(5aR,9aS)-3,5,5a,6,7,8,9,9a-octahydro-2H-pyrido[4,3-f][1,4]oxazepin-4-yl]-thiophen-3-ylmethanone

Cat. No.: B8108894
M. Wt: 266.36 g/mol
InChI Key: AGYGATAQQXZJFA-ZYHUDNBSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, chemically known as [(5aR,9aS)-3,5,5a,6,7,8,9,9a-octahydro-2H-pyrido[4,3-f][1,4]oxazepin-4-yl]-thiophen-3-ylmethanone, is an intriguing molecule with a complex bicyclic structure. Its unique configuration and functional groups make it a subject of interest in various fields including organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through a multi-step process involving the formation of the pyrido[4,3-f][1,4]oxazepine ring system, followed by the introduction of the thiophen-3-ylmethanone moiety. The synthetic pathway typically involves:

  • Cyclization Reactions: The initial step often involves a cyclization reaction to form the core oxazepine ring. Common reagents include bases such as sodium hydride (NaH) and solvents like tetrahydrofuran (THF).

  • Functional Group Introduction: Subsequent steps include the introduction of functional groups through substitution reactions. For example, thiophene can be introduced via palladium-catalyzed coupling reactions.

Industrial Production Methods

In an industrial setting, this compound may be synthesized using continuous flow chemistry to ensure high yield and purity. This method allows for precise control over reaction conditions, minimizing side reactions and byproducts. Catalysts like palladium on carbon (Pd/C) are frequently used to facilitate these reactions.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

  • Oxidation: Oxidation reactions can modify the thiophene ring, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Common Reagents and Conditions

Common reagents include:

  • Oxidizing Agents: H2O2, m-CPBA

  • Reducing Agents: LiAlH4, NaBH4

  • Catalysts: Pd/C, NaH

Scientific Research Applications

This compound finds applications in various scientific research domains:

  • Chemistry: It serves as a building block for the synthesis of complex organic molecules.

  • Biology: It is used in studying the interactions of heterocyclic compounds with biological macromolecules.

  • Medicine: Its derivatives are investigated for potential therapeutic properties, such as anti-inflammatory and anti-cancer activities.

  • Industry: The compound is used in the development of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. It can bind to proteins, altering their conformation and function. In medicinal applications, it may inhibit enzymes or receptors, thereby modulating biochemical pathways involved in disease processes. For instance, the thiophen-3-ylmethanone moiety can enhance binding affinity to target sites, increasing its efficacy.

Comparison with Similar Compounds

Compared to similar compounds, [(5aR,9aS)-3,5,5a,6,7,8,9,9a-octahydro-2H-pyrido[4,3-f][1,4]oxazepin-4-yl]-thiophen-3-ylmethanone stands out due to its unique bicyclic structure, which imparts distinct chemical and biological properties. Similar compounds include:

  • [(5aR,9aS)-3,5,5a,6,7,8,9,9a-octahydro-2H-pyrido[4,3-f][1,4]oxazepin-4-yl]-benzylmethanone: This compound, similar in structure but with a benzyl group instead of a thiophene, shows different reactivity and biological activity.

  • [(5aR,9aS)-3,5,5a,6,7,8,9,9a-octahydro-2H-pyrido[4,3-f][1,4]oxazepin-4-yl]-furan-3-ylmethanone: The presence of a furan ring instead of a thiophene ring alters its chemical reactivity and pharmacokinetic properties.

Each variation introduces subtle differences that can significantly impact the compound's overall behavior and effectiveness in its applications.

Properties

IUPAC Name

[(5aR,9aS)-3,5,5a,6,7,8,9,9a-octahydro-2H-pyrido[4,3-f][1,4]oxazepin-4-yl]-thiophen-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2S/c16-13(11-2-6-18-9-11)15-4-5-17-12-7-14-3-1-10(12)8-15/h2,6,9-10,12,14H,1,3-5,7-8H2/t10-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGYGATAQQXZJFA-ZYHUDNBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1CN(CCO2)C(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]2[C@H]1CN(CCO2)C(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.